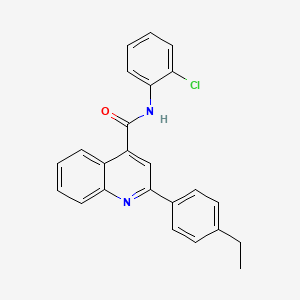
N-(2-chlorophenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(2-chlorophenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide, commonly known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. This compound belongs to the class of quinolinecarboxamides and has shown promising results in preclinical studies.
Mecanismo De Acción
CEP-33779 inhibits the activity of IKKβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. Inhibition of IKKβ leads to the suppression of NF-κB activity, which is involved in the regulation of immune and inflammatory responses. This mechanism of action has been extensively studied and has been shown to be effective in preclinical models.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the inhibition of the NF-κB pathway. The compound has also been shown to have anti-tumor activity, by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, CEP-33779 has been shown to have neuroprotective effects, by reducing inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages as a research tool, including its high potency and specificity for IKKβ inhibition. The compound has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, CEP-33779 has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. These limitations should be taken into consideration when designing experiments using this compound.
Direcciones Futuras
CEP-33779 has shown promising results in preclinical studies, and several future directions for research have been identified. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. The compound has also shown potential as a therapeutic agent for cancer, and further studies are needed to determine its efficacy in clinical trials. Additionally, CEP-33779 has been shown to have neuroprotective effects, and further research is needed to explore its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of IKKβ, a key regulator of the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. This inhibition leads to the suppression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and has been shown to reduce inflammation in preclinical models.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c1-2-16-11-13-17(14-12-16)23-15-19(18-7-3-5-9-21(18)26-23)24(28)27-22-10-6-4-8-20(22)25/h3-15H,2H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEKTAMXJUPLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4690935.png)
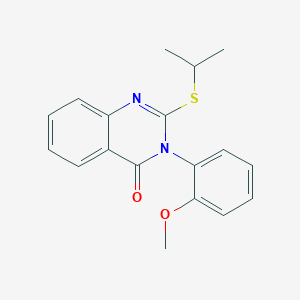
![N,N,3-trimethyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4690940.png)
![4-formyl-2-methoxyphenyl 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B4690959.png)

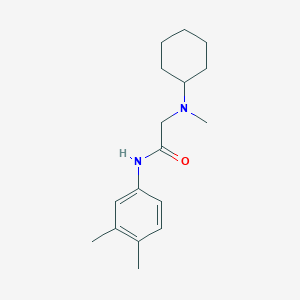
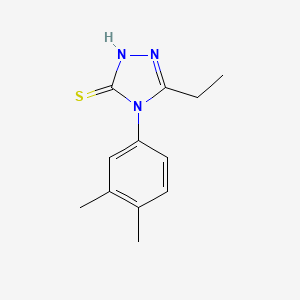
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4690983.png)
![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)
![1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4690999.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea](/img/structure/B4691004.png)
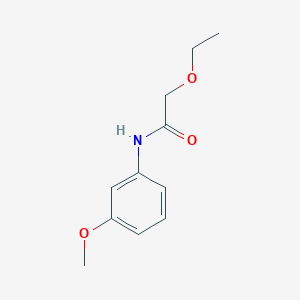

![3-(4-methoxyphenyl)-5-[(9-oxo-9H-fluoren-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4691027.png)